LETETIUM CHLORIDE N-HYDRATE
Description
Definition and Nomenclature
Lutetium chloride n-hydrate refers to a family of hydrated ionic compounds comprising lutetium (Lu³⁺) cations, chloride (Cl⁻) anions, and variable water molecules (n = 3–6). The hexahydrate form (LuCl₃·6H₂O) is the most stable and widely studied variant, crystallizing as white, hygroscopic monoclinic crystals. Its systematic IUPAC name, lutetium(III) chloride hexahydrate , reflects the oxidation state of lutetium and stoichiometric water content. Alternative designations include lutetium trichloride hexahydrate and trichlorolutetium hexahydrate, with CAS Registry Number 15230-79-2.
The term "n-hydrate" acknowledges potential variability in hydration states, though synthetic protocols typically yield the hexahydrate under ambient conditions. The compound’s molecular weight is 389.42 g/mol, with a density of 3.98 g/cm³ and a melting point of 892°C. Its crystalline structure features octahedral Lu³⁺ ions coordinated by six water molecules, while chloride ions occupy interstitial sites.
Historical Context and Discovery
The discovery of lutetium chloride hydrate is inextricably linked to the isolation of lutetium itself. In 1907–1908, Georges Urbain, Carl Auer von Welsbach, and Charles James independently identified lutetium as an impurity in ytterbium oxide (Yb₂O₃). Urbain’s nomenclature, derived from Lutetia (the Roman name for Paris), prevailed over von Welsbach’s "cassiopeium" after protracted academic disputes.
The hydrated chloride salt emerged as a key intermediate during early 20th-century efforts to purify rare earth elements. Fractional crystallization techniques, pioneered by Urbain and James, enabled the separation of LuCl₃·6H₂O from other lanthanide chlorides. By the 1950s, advancements in ion-exchange chromatography facilitated large-scale production, cementing its role in materials science.
Relevance in Rare Earth Chemistry
As the heaviest and hardest lanthanide, lutetium exhibits exceptional electron density and coordination versatility, properties amplified in its hydrated chloride form. Compared to lighter lanthanide chlorides, LuCl₃·6H₂O demonstrates:
- Enhanced Lewis acidity due to the small ionic radius of Lu³⁺ (0.861 Å), enabling catalytic applications.
- Superior luminescence efficiency when doped into phosphors, attributed to minimal non-radiative energy loss.
- High neutron absorption cross-section , making it valuable in nuclear control rods.
These traits distinguish it from analogous rare earth chlorides, as shown in Table 1.
Table 1: Comparative Properties of Selected Lanthanide Chloride Hydrates
| Property | LuCl₃·6H₂O | YbCl₃·6H₂O | ErCl₃·6H₂O |
|---|---|---|---|
| Ionic radius (Å) | 0.861 | 0.868 | 0.890 |
| Melting point (°C) | 892 | 854 | 776 |
| Density (g/cm³) | 3.98 | 3.86 | 3.72 |
| Neutron absorption (barns) | 84 | 36 | 22 |
Scope and Objectives of Research
Contemporary research on lutetium chloride hydrate focuses on three domains:
- Synthetic Optimization : Developing solvent-free routes (e.g., sulfolane-mediated synthesis) to achieve >95% yields.
- Catalysis : Exploiting Lu³⁺’s strong oxophilicity in cross-coupling reactions, such as ZnI₂/LuCl₃-cocatalyzed diborylation of alkynes.
- Medical Applications : Utilizing ¹⁷⁷LuCl₃ for targeted radionuclide therapy in neuroendocrine tumors.
These efforts aim to address scalability challenges in catalyst recovery and isotope purification while expanding functional materials design.
Properties
CAS No. |
19423-88-2 |
|---|---|
Molecular Formula |
Cl3Lu.H2O |
Molecular Weight |
299.344 |
Synonyms |
LETETIUM CHLORIDE N-HYDRATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Eco-Friendly Profile: DMT-MM generates non-toxic byproducts (e.g., 1,3,5-triazinone), unlike sulfonic acid catalysts, which produce corrosive waste .
- Thermal Stability : DMT-MM degrades above 150°C, limiting high-temperature applications where sulfonic acids (stable up to 250°C) are preferred .
- Cost : DMT-MM is more expensive (¥3,600/g) compared to sodium 2,4-dimethylbenzenesulfonate (¥18,400/10g), reflecting its specialized synthetic utility .
Preparation Methods
Acid Dissolution Method
The most common route for synthesizing lutetium chloride hydrates involves dissolving lutetium oxide (Lu₂O₃) in hydrochloric acid. The reaction proceeds as:
In industrial settings, excess HCl (1:3 dilution) ensures complete dissolution of the oxide. The solution is evaporated under reduced pressure to yield LuCl₃·6H₂O crystals, which are hygroscopic and require storage in desiccators over CaCl₂ or P₂O₅.
Optimization Parameters
-
Acid concentration : ≥6 M HCl minimizes residual oxide formation.
-
Temperature : Dissolution at 80–90°C accelerates reaction kinetics.
-
Crystallization : Slow cooling to 20°C produces larger, purer crystals (≥99.95% purity).
Recrystallization and Solvent-Based Purification
Ethanol-Water Systems
Lutetium chloride hexahydrate exhibits significant solubility in ethanol-water mixtures, enabling gradient recrystallization. Data from NIST solubility studies reveal:
| Ethanol (%) | Solubility (g LuCl₃·6H₂O/100 g solution) |
|---|---|
| 96.8 | 53.26 ± 0.9% at 20°C |
| 93.5 | 54.86 ± 0.9% at 30°C |
Ethanol acts as an antisolvent, reducing LuCl₃·6H₂O solubility and promoting crystallization. Recrystallization in 96.8% ethanol yields crystals with ≤0.1% chloride impurities, as confirmed by Volhard titration.
Azeotropic Drying
Anhydrous LuCl₃ is obtained by refluxing LuCl₃·6H₂O with thionyl chloride (SOCl₂):
This method eliminates hydration water while avoiding oxide contamination, critical for metallurgical applications.
Thermal Dehydration Pathways
Stepwise Dehydration
Controlled heating of LuCl₃·6H₂O produces lower hydrates:
| Temperature (°C) | Product |
|---|---|
| 40–60 | LuCl₃·4H₂O |
| 80–100 | LuCl₃·2H₂O |
| 120–150 | Anhydrous LuCl₃ |
Thermogravimetric analysis (TGA) shows mass losses of 27.3% (hexahydrate → tetrahydrate) and 18.2% (tetrahydrate → dihydrate), aligning with theoretical calculations.
Sublimation under Inert Atmospheres
Subliming LuCl₃·6H₂O at 400°C in argon yields anhydrous LuCl₃ with ≤3% LuOCl impurities. This method is preferred for high-purity applications, such as scintillator production.
Radiochemical Synthesis of Lu-177 Labeled Compounds
Neutron Activation of Lu₂O₃
Lutetium-177, a β⁻-emitting isotope, is produced by irradiating natural Lu₂O₃ in nuclear reactors:
The irradiated oxide is dissolved in HCl to form [¹⁷⁷Lu]LuCl₃, which is purified via cation-exchange chromatography (radiochemical purity >99.9%).
Radiolabeling with Phytate
For medical applications, [¹⁷⁷Lu]LuCl₃ is reacted with phytic acid (C₆H₁₈O₂₄P₆) in acidic conditions (pH 2.8–3.2):
[^{177}\text{Lu}]^{3+} + \text{C}6\text{H}{18}\text{O}{24}\text{P}6^{12-} \rightarrow [^{177}\text{Lu}]-\text{phytate} $$
Optimized parameters include:
- Phytate concentration : 35 mg/3.5 mL achieves >98% labeling yield.
- Reaction time : 30 minutes at 50°C.
Analytical Characterization Techniques
Purity Assessment
- Chloride content : Determined via Volhard titration (0.1 M AgNO₃, NH₄Fe(SO₄)₂ indicator).
- Metal analysis : Complexometric titration with EDTA (error ±0.5%).
Structural Confirmation
- X-ray diffraction (XRD) : LuCl₃·6H₂O exhibits monoclinic symmetry (space group C2/m), with Lu³⁺ coordinated by six H₂O molecules.
- Infrared spectroscopy : O–H stretches at 3400 cm⁻¹ and Lu–Cl vibrations at 280 cm⁻¹.
Industrial and Medical Applications
Catalyst Synthesis
Anhydrous LuCl₃ catalyzes Friedel-Crafts alkylation reactions, with turnover frequencies (TOF) exceeding 10³ h⁻¹ in dichloromethane.
Scintillator Production
LuCl₃·6H₂O is a precursor for Ce-doped Lu₃Al₅O₁₂ (LuAG:Ce) scintillators, achieving light yields of 25,000 photons/MeV.
Q & A
Q. How can researchers verify the purity and stoichiometry of Lutetium Chloride N-Hydrate during synthesis?
- Methodological Answer : Purity and stoichiometry are validated using a combination of techniques:
- X-ray Diffraction (XRD) to confirm crystalline structure and phase purity.
- Thermogravimetric Analysis (TGA) to determine hydration state (N-value) by measuring mass loss during dehydration .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Elemental Analysis to quantify lutetium and chloride ratios.
- Cross-reference data with primary literature and databases like PubChem or ChemSpider for consistency .
Q. What are the recommended methods for determining the solubility profile of Lutetium Chloride N-Hydrate in various solvents under controlled conditions?
- Methodological Answer : Use gravimetric analysis or UV-Vis spectroscopy to measure solubility:
Prepare saturated solutions in target solvents (e.g., water, ethanol, DMSO) at fixed temperatures.
Filter undissolved solids and quantify solute concentration via evaporation (gravimetric) or absorbance calibration (UV-Vis).
Validate results against thermodynamic models (e.g., Pitzer equations) and databases like NIST Chemistry WebBook .
Document temperature, humidity, and solvent purity to ensure reproducibility .
Q. How should researchers assess the stability of Lutetium Chloride N-Hydrate under varying humidity and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Store samples in desiccators with controlled humidity (e.g., silica gel, saturated salt solutions).
- Use Dynamic Vapor Sorption (DVS) to monitor hydration/dehydration kinetics.
- Perform periodic XRD and TGA to detect phase changes or decomposition.
Compare findings with existing literature to identify discrepancies caused by environmental variability .
Advanced Research Questions
Q. What experimental strategies are optimal for probing the coordination chemistry of Lutetium Chloride N-Hydrate in aqueous solutions?
- Methodological Answer : Combine Extended X-ray Absorption Fine Structure (EXAFS) and Raman spectroscopy to study ligand exchange dynamics:
Prepare aqueous solutions with varying pH and ionic strength.
Use EXAFS to determine bond distances and coordination numbers around lutetium ions.
Analyze Raman spectra to identify vibrational modes of chloride-water clusters.
Cross-validate results with computational models (e.g., Density Functional Theory) to refine mechanistic interpretations .
Q. How should researchers design experiments to investigate the catalytic mechanisms of Lutetium Chloride N-Hydrate in organic transformations (e.g., Friedel-Crafts alkylation)?
- Methodological Answer : Employ kinetic and isotopic labeling studies :
- Monitor reaction progress via NMR or GC-MS to identify intermediates.
- Use deuterated substrates or ¹⁸O-labeled water to trace proton transfer pathways.
- Perform control experiments with anhydrous LuCl₃ to isolate the role of hydration.
Document catalyst loading, solvent effects, and reaction conditions to enable replication .
Q. What approaches are effective in resolving contradictions between published data on the thermal stability of Lutetium Chloride N-Hydrate?
- Methodological Answer : Conduct a systematic meta-analysis :
Compare experimental protocols (e.g., heating rates, atmosphere) from conflicting studies.
Replicate key experiments under standardized conditions (e.g., inert gas vs. air).
Use High-Resolution TGA-MS to detect volatile decomposition products.
Evaluate sample purity (e.g., trace metal impurities) as a potential source of variability .
Q. How can researchers integrate computational chemistry with experimental data to predict novel applications of Lutetium Chloride N-Hydrate?
- Methodological Answer : Adopt a multiscale modeling framework :
- Perform Molecular Dynamics (MD) simulations to study solvent interactions.
- Use Quantum Mechanical (QM) calculations to predict reactivity in catalytic cycles.
- Validate predictions with experimental kinetics and spectroscopic data.
Ensure computational parameters (e.g., basis sets, solvation models) align with experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
